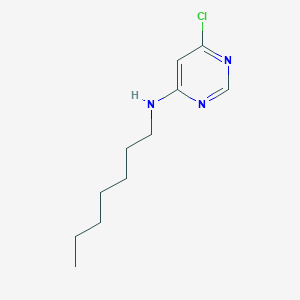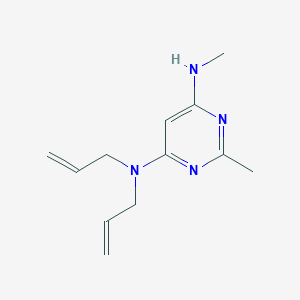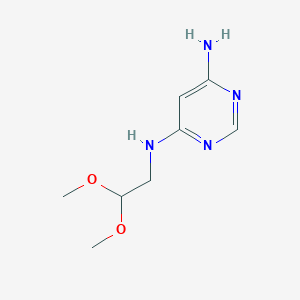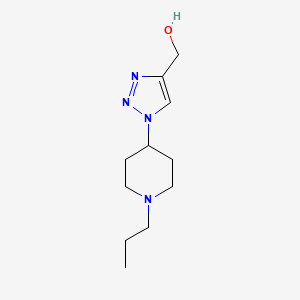![molecular formula C11H19N3 B1492203 {1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 2091541-49-8](/img/structure/B1492203.png)
{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine (DMCM) is a new class of organic compound with significant potential in a variety of scientific and medical applications. It is a member of the pyrazolone family of compounds, which have been studied for a variety of applications, including as pharmaceutical agents, antibacterial agents, and as anti-cancer agents. DMCM is of particular interest due to its unique chemical structure, which has been shown to have a wide range of biological activities.
Scientific Research Applications
Novel Antipsychotic Agents
A study on the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, was conducted. These compounds, like known antipsychotics, reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating a potential new class of antipsychotic drugs without the typical side effects associated with dopamine antagonism (Wise et al., 1987).
Anticancer Activity
Research on new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases showed significant anticancer activity against various human cancerous cell lines. These complexes demonstrated strong DNA-binding affinity and selective toxicity, indicating their potential as anticancer agents (Mbugua et al., 2020).
Organic Ligand Reactions
A study on the domino fusion of organic ligands dependent on metal-induced and oxygen insertion revealed valuable insights into synthesizing large molecules through metal and valence-dependent processes. Such methodologies could be crucial for obtaining compounds with potential applications in catalysis and material science (Chen et al., 2020).
Cyclopropanation Catalysis
Highly enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes was reported, illustrating the role of cobalt complexes in synthetic organic chemistry, particularly in creating cyclopropane derivatives with high enantioselectivity (Ikeno et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2)3-9(4-11)7-14-8-10(5-12)6-13-14/h6,8-9H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJLPWHUYNWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



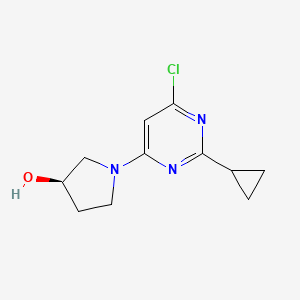

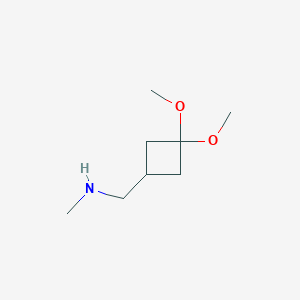

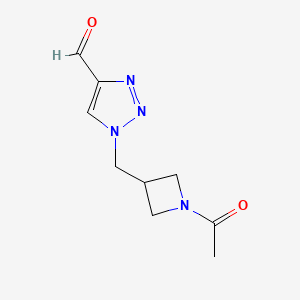



![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
